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molecular formula C11H10N2O B8457551 1,3-dihydro-1-methyl-3-(2-propynyl)-2H-benzimidazole-2-one

1,3-dihydro-1-methyl-3-(2-propynyl)-2H-benzimidazole-2-one

Cat. No. B8457551
M. Wt: 186.21 g/mol
InChI Key: DNRZKNZVUODING-UHFFFAOYSA-N
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Patent
US04959361

Procedure details

potassium tert.-butoxide, 2.1 g (18.5 mmol). was added to a solution of 2.5 g (16.9 mmol) of 1,3-dihydro-1-methyl-2H-benzimidazol-2-one in 25 ml of dimethylformamide. After stirring under nitrogen for 15 minutes, 2.21 g (18.5 mmol) of propargyl bromide was added and the mixture was stirred at room temperature for 30 minutes. It was diluted with ice-water and the precipitate was filtered off washed with water and sucked dry. The crude product was passed over silica gel using 10% (v/v) of ethyl/acetate in methylene chloride for elution. Crystallization from ethyl acetate/hexane gave colorless crystals of 1,3-dihydro-1-methyl-3-(2-propynyl)-2H-benzimidazole-2-one with m.p. 110°-112°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-])[CH3:3].[K+].[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9]1=[O:17].C(Br)C#C>CN(C)C=O>[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:5]=[CH:2][C:3]=2[N:10]([CH2:11][C:16]#[CH:15])[C:9]1=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(NC2=C1C=CC=C2)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring under nitrogen for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
WASH
Type
WASH
Details
The crude product was passed over silica gel using 10% (v/v) of ethyl/acetate in methylene chloride for elution
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(N(C2=C1C=CC=C2)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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